molecular formula C5H8O2<br>CH2C(CH3)COOCH3<br>C5H8O2 B7769397 Methyl methacrylate CAS No. 9065-11-6

Methyl methacrylate

Cat. No. B7769397
CAS RN: 9065-11-6
M. Wt: 100.12 g/mol
InChI Key: VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Description

Methyl methacrylate (MMA) is an organic compound with the formula CH2=C(CH3)COOCH3. This colorless liquid, the methyl ester of methacrylic acid (MAA), is a monomer produced on a large scale for the production of poly(methyl methacrylate) (PMMA) .


Synthesis Analysis

The dominant commercial process for MMA synthesis involves the reaction of acetone and hydrogen cyanide to MMA . Another compelling alternative is the esterification of methacrylic acid (MAA) to MMA, with ethylene, propylene, and isobutene/t-butanol as feedstocks . Partial oxidation of isobutane or 2-methyl-1,3-propanediol (2MPDO) over heteropolycompounds to MAA in a single-step is a nascent technology to replace current processes .


Molecular Structure Analysis

MMA has a complex molecular structure. Studies have used X-Ray Crystal Structure Analysis and 1H NMR Spectrum to analyze the structure of MMA . Other studies have used 1D and 2D NMR spectroscopy to extract information about the different microstructures present in PMMA .


Chemical Reactions Analysis

MMA can undergo various chemical reactions. For instance, it may polymerize if contaminated or subjected to heat . The MMA polymerization exhibits activity up to 6400 h−1 TOF and a relatively high initiation efficiency, producing polymers with an ultrahigh molecular weight .


Physical And Chemical Properties Analysis

MMA is a colorless liquid with an acrid, fruity odor . It has a density of 0.94 g/cm3, a melting point of −48 °C, and a boiling point of 101 °C . It is slightly soluble in water and has a vapor pressure of 29 mmHg at 20°C .

Scientific Research Applications

Manufacturing of Poly (Methyl Methacrylate) (PMMA)

Methyl methacrylate is used as a monomer in the manufacturing of poly (methyl methacrylate) (PMMA) . PMMA is widely used in various fields due to its good transparency, chemical stability, and electrical insulation .

Manufacturing of Co-Polymer Methyl Methacrylate-Butadiene-Styrene (MBS)

Methyl methacrylate is also used in the manufacturing of the co-polymer methyl methacrylate-butadiene-styrene (MBS), which is a modifier for polyvinyl chloride .

Biomedical Engineering and Devices

PMMA, a polymer synthesized from MMA, is extensively investigated in biomedical materials . It has excellent biocompatibility , making it suitable for various medical technologies and devices .

Drug Delivery Systems

Recent advancements indicate the increasing popularity of PMMA in drug delivery systems . The mechanical properties of alternative biocompatible polymers, such as poly (2-hydroxyethyl methacrylate) and poly (vinyl pyrrolidone), are being studied for drug administration applications .

Nanotechnology

Advancements in PMMA have opened a wide variety of uses in nanotechnology . Nanohybrid polymers (NHPs), produced by surface modifications of nanoparticles onto the polymer, enhance numerous properties, including increased polymer elastic performance, excellent thermal stability, enhanced wettability, exceptional photo-stability, and electrical conductivity .

Construction and Architectural Applications

NHPs also benefit construction and architectural applications . PMMA’s good biocompatibility, transparency, and chemical stability make it an excellent functional polymer material for these fields .

Solar Applications

PMMA is used in solar applications due to its excellent processability and chemical tolerance to a range of materials .

Energy Harvesting

PMMA is also used in energy harvesting applications . Its excellent piezoelectric properties, thermal stability, and mechanical strength make it suitable for this field .

Mechanism of Action

Methyl methacrylate (MMA) is a colorless liquid and the methyl ester of methacrylic acid (MAA). It is a monomer produced on a large scale for the production of poly(methyl methacrylate) (PMMA) .

Target of Action

MMA primarily targets the erythrocyte membrane, where it interacts with the cells and causes changes in their structure . The primary targets of MMA are the erythrocytes, and its interaction with these cells can lead to changes in their function .

Mode of Action

MMA interacts with its targets through a process known as polymerization. This process involves the conversion of MMA into PMMA, a clear, durable plastic known for its excellent optical clarity, resistance to UV light, and weatherability . The polymerization process is initiated by a chemical initiator .

Biochemical Pathways

The biochemical pathways involved in the action of MMA are complex and involve several steps. The process begins with the polymerization of MMA, which is facilitated by a chemical initiator . This leads to the formation of PMMA, a clear, durable plastic . The polymerization process is influenced by various factors, including the presence of other chemicals and environmental conditions .

Pharmacokinetics

In terms of pharmacokinetics, MMA is known to be hydrolyzed to methacrylic acid by carboxylesterases, for example in the nasal mucosa . This process influences the bioavailability of MMA and its subsequent effects on the body.

Result of Action

The primary result of MMA’s action is the formation of PMMA, a clear, durable plastic known for its excellent optical clarity, resistance to UV light, and weatherability . PMMA is used in a wide range of applications, including medical and dental appliances, due to its desirable properties .

Action Environment

The action of MMA is influenced by various environmental factors. For instance, MMA is a flammable liquid, and its stability and efficacy can be affected by exposure to heat and direct sunlight . Additionally, the polymerization process of MMA can be influenced by the presence of other chemicals and environmental conditions .

Future Directions

There is ongoing research into the development of clean and sustainable technologies for MMA production . For instance, a recent study reported an effective and efficient Lewis pair for MMA polymerization under ambient conditions . Another study reported the pioneering production of MMA using bio-ammonia .

properties

IUPAC Name

methyl 2-methylprop-2-enoate
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InChI

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3
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InChI Key

VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OC
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Molecular Formula

C5H8O2, Array
Record name METHYL METHACRYLATE MONOMER
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Related CAS

25188-98-1, 97555-82-3, 148947-96-0, 9011-14-7, 28261-32-7, 25188-97-0
Record name Isotactic poly(methyl methacrylate)
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, trimer
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DSSTOX Substance ID

DTXSID2020844
Record name Methyl methacrylate
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Molecular Weight

100.12 g/mol
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Physical Description

Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with an acrid, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Fruity aroma, Colorless liquid with an acrid, fruity odor.
Record name METHYL METHACRYLATE MONOMER
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Boiling Point

213.8 °F at 760 mmHg (NTP, 1992), 100.5 °C, 214 °F
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Flash Point

50 °F (NTP, 1992), 50 °F; 10 °C (open cup), 55 °F (Tag open cup), 10 °C o.c., 50 °F (open cup), (oc) 50 °F
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Record name METHYL METHACRYLATE
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Solubility

1 to 10 mg/mL at 63.5 °F (NTP, 1992), Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons, Miscible with ethanol, ethyl ether, acetone; soluble in chloroform, 1.500 lb/100 lb water at 68.02 °F, Sol in chloroform, For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page., 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.6, Slightly soluble in water; soluble in ether and acetone, Soluble (in ethanol), 1.5%
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Record name Methyl 2-methyl-2-propenoate
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Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9337 g/cu cm at 25 °C, Liquid heat capacity: 0.448 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.023 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.01119 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.361 BTU/lb-F at 75 °F, Relative density (water = 1): 0.94, 0.934-0.938, 0.94
Record name METHYL METHACRYLATE MONOMER
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Record name Methyl methacrylate
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45
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Vapor Pressure

40 mmHg at 77.9 °F (NTP, 1992), 40.0 [mmHg], 38.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
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Impurities

The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used.
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Color/Form

Colorless volatile liquid

CAS RN

80-62-6, 9011-14-7, 9065-11-6, 35777-12-9
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Melting Point

-54 °F (NTP, 1992), -47.55 °C, -48 °C, -54 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl methacrylate
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Methyl methacrylate
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Methyl methacrylate
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Q & A

Q1: What is the molecular formula and weight of methyl methacrylate?

A1: Methyl methacrylate has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.

Q2: How is the structure of PMMA characterized?

A2: Various techniques are used to characterize PMMA, including Fourier transform infrared (FTIR) spectroscopy [], 1H nuclear magnetic resonance (NMR) spectroscopy [, , ], and 13C NMR spectroscopy []. These techniques provide information about the chemical structure, tacticity, and composition of the polymer.

Q3: Does the addition of styrene to PMMA affect its thermal stability?

A3: Yes, studies show that the presence of styrene as a co-monomer enhances the thermal degradation of PMMA. [] This is attributed to the different thermal properties of the two monomers.

Q4: How does the mixing ratio of styrene and MMA affect the properties of their copolymer?

A4: The mixing ratio significantly influences the particle size of the copolymer spheres formed during emulsion copolymerization. Increasing the styrene volume ratio slightly increases particle size due to styrene's limited solubility in water, leading to particle coagulation. []

Q5: Can porous PMMA be synthesized, and what are its potential applications?

A5: Yes, porous PMMA can be synthesized using different techniques like suspension polymerization with cross-linking agents. [] The resulting porous polymers, with controlled porosity and surface area, are promising for applications such as enzyme immobilization, cell encapsulation, and catalysis. []

Q6: What methods are used for the polymerization of MMA?

A6: Various methods are employed for MMA polymerization, including:

* **Free-radical polymerization:** Initiated by compounds like benzoyl peroxide [] and 2,2'-azobis-(2-methylpropionitrile) (AIBN) []* **Emulsion copolymerization:** Using surfactants like sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) []* **Atom Transfer Radical Polymerization (ATRP):** Utilizing copper-based catalyst systems [, , ]* **Group Transfer Polymerization (GTP):** Employing Lewis acid catalysts for stereospecific polymerization []* **Photo-initiated polymerization:** Utilizing UV light or sunlight to initiate polymerization []

Q7: How does the presence of zinc chloride (ZnCl2) affect MMA polymerization?

A8: ZnCl2 primarily forms complexes with MMA, favoring its polymerization []. This interaction influences the stereostructure of the resulting PMMA. []

Q8: How does irradiation temperature affect the main-chain scission of PMMA?

A9: While purified PMMA shows no temperature dependency for scission efficiency, crude or monomer-doped PMMA exhibits decreased efficiency below 200K. [] This is attributed to MMA monomers adding to primary radicals, suppressing scission at lower temperatures. []

Q9: What are the applications of PMMA in dentistry?

A9: PMMA is extensively used in dentistry for applications such as:

 * Denture bases [, , ] * Occlusal splints [] * Orthodontic retainers [] * Provisional crown and bridge restorations []

Q10: Are there concerns about allergic reactions to MMA in dentistry?

A11: Yes, MMA monomer is known to cause delayed hypersensitivity (Type IV) reactions []. This can pose an occupational hazard for dentists and dental technicians, requiring proper handling and safety measures.

Q11: What are the potential applications of PMMA in the development of intraocular lenses (IOLs)?

A12: PMMA possesses properties like transparency, biocompatibility, and good mechanical strength, making it suitable for IOL fabrication []. Research focuses on optimizing polymerization techniques and material properties to improve IOL performance. []

Q12: Can MMA be used to synthesize block copolymers?

A12: Yes, MMA can be copolymerized with other monomers to create various block copolymers, including:

  * Polyisobutylene-b-poly(methyl methacrylate) (PIB-b-PMMA) []  * Ethylene-propylene-methyl methacrylate (E-P-MMA) []  * Poly(methyl methacrylate-block-vinyl-m-triphenylamine) (PMMA-b-PVmTPA) []

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